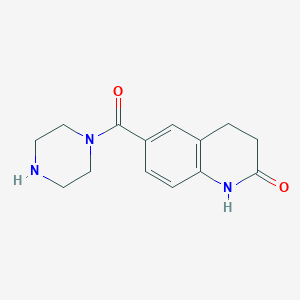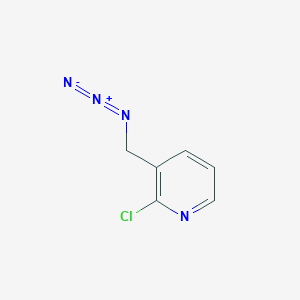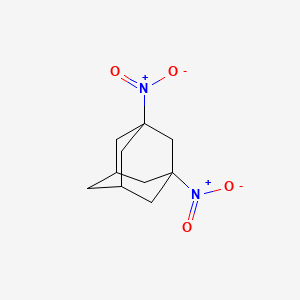
1-Methoxy-1,3-butadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-1,3-butadiene, also known as this compound, is an organic compound with the molecular formula C5H8O. It is a colorless liquid with a characteristic ether-like odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-1,3-butadiene can be synthesized through several methods. One common approach involves the palladium-catalyzed C–O bond formation reaction between phenols and allenylic carbonates. This method yields 2,3-allenic aromatic ethers under mild reaction conditions, with yields ranging from 70% to 99% . Another method involves the stereoselective construction of 1,3-dienes, which are key intermediates in the synthesis of 1,3-butadienyl methyl ether .
Industrial Production Methods: Industrial production of 1,3-butadienyl methyl ether typically involves large-scale chemical processes that ensure high yield and purity. The specific details of these methods are often proprietary, but they generally involve optimized reaction conditions and catalysts to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form products such as acrolein and ketene.
Reduction: Reduction reactions can convert 1,3-butadienyl methyl ether into simpler hydrocarbons.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides, often under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products:
Oxidation: Acrolein and ketene are major products formed during oxidation.
Reduction: Simpler hydrocarbons are typically formed.
Substitution: The products depend on the specific nucleophile used.
Scientific Research Applications
1-Methoxy-1,3-butadiene has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 1,3-butadienyl methyl ether involves its interaction with molecular targets through various chemical reactions. For example, during oxidation, the compound reacts with oxygen to form reactive intermediates, which then undergo further transformations to yield products like acrolein and ketene . These reactions often involve the formation and cleavage of chemical bonds, facilitated by catalysts and specific reaction conditions.
Comparison with Similar Compounds
- 1-Methoxy-1,3-butadiene
- 1-Methoxybutadiene
- 4-Methoxy-1,3-butadiene
- 2,3-Dimethoxy-1,3-butadiene
- 1- (Trimethylsiloxy)-1,3-butadiene
Comparison: this compound is unique due to its specific molecular structure, which imparts distinct reactivity and chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in synthesis and industrial processes.
Properties
Molecular Formula |
C5H8O |
|---|---|
Molecular Weight |
84.12 g/mol |
IUPAC Name |
1-methoxybuta-1,3-diene |
InChI |
InChI=1S/C5H8O/c1-3-4-5-6-2/h3-5H,1H2,2H3 |
InChI Key |
KOCUMXQOUWPSLK-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate](/img/structure/B8710831.png)
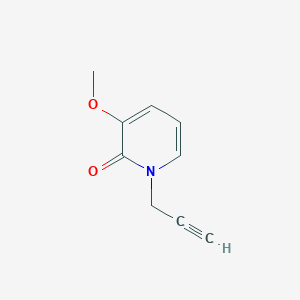
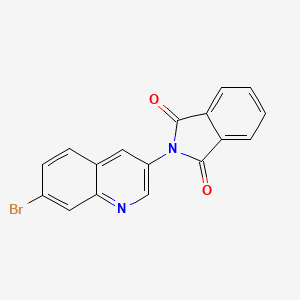
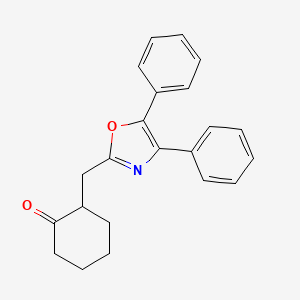
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-methylphenylacetamide](/img/structure/B8710862.png)
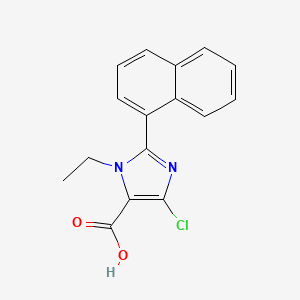
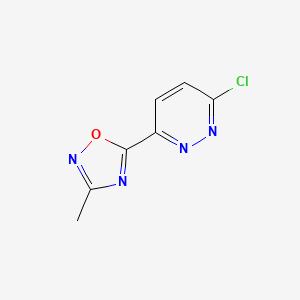
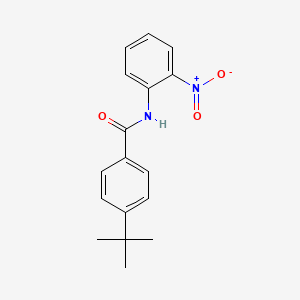
![Ethanone, 2-[[1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-2-piperidinyl]methoxy]-1-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]-](/img/structure/B8710884.png)
![3-Pyridinol, 2-[(1-methylethyl)thio]-](/img/structure/B8710892.png)
